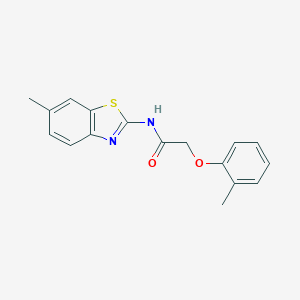![molecular formula C13H20N2O3S B239867 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine (MMPS) is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine is not fully understood. However, it has been proposed that 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the virus. Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage to cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its biological activities, which makes it a useful tool for investigating various cellular processes. However, there are also limitations to using 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine. One potential area of research is the development of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine derivatives with improved biological activities and lower toxicity. Another area of research is the investigation of the mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine, which could lead to the development of new drugs targeting similar cellular processes. Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine could be further investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Méthodes De Synthèse
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine obtained by this method is around 70%.
Applications De Recherche Scientifique
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Formule moléculaire |
C13H20N2O3S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H20N2O3S/c1-11-10-12(4-5-13(11)18-3)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3 |
Clé InChI |
UWAAPSLFKVWKBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)


